molecular formula C5H8FN3O2S B8052809 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B8052809
M. Wt: 193.20 g/mol
InChI Key: ADHGLMGFKKIFFC-UHFFFAOYSA-N
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Description

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a fluorine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 4-fluoropyrazole with N,N-dimethylsulfonamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Fluoro-1H-pyrazole: Lacks the N,N-dimethylsulfonamide group, resulting in different chemical and biological properties.

    N,N-Dimethyl-1H-pyrazole-1-sulfonamide:

    4-Chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological effects.

Uniqueness: 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to the presence of both the fluorine atom and the N,N-dimethylsulfonamide group. This combination imparts specific chemical properties, such as increased stability and reactivity, and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-N,N-dimethylpyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3O2S/c1-8(2)12(10,11)9-4-5(6)3-7-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHGLMGFKKIFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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